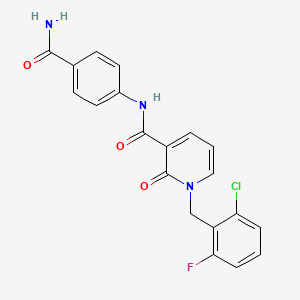![molecular formula C14H14N4O B2658916 3-cyclopropyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285537-56-5](/img/structure/B2658916.png)
3-cyclopropyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-cyclopropyl-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide” often involves complex organic reactions. For instance, the [3 + 2] cycloaddition (32CA) reactions of N-methyl-1-phenylmethanimine oxide nitrone and bicyclopropylidene have been analyzed using molecular electron density theory (MEDT) at the B3LYP/6–311 + + G(d,p) level .Molecular Structure Analysis
The cyclopropyl group is a chemical structure derived from cyclopropane; it is typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .Chemical Reactions Analysis
The mechanism and regioselectivity of [3 + 2] cycloaddition (32CA) reactions of N-methyl-1-phenylmethanimine oxide nitrone and bicyclopropylidene are analyzed using molecular electron density theory (MEDT) at the B3LYP/6–311 + + G(d,p) level .Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Applications
Pyrazoline derivatives, including compounds with structures similar to "3-cyclopropyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide," have been extensively studied for their applications in synthesizing heterocyclic compounds. These derivatives serve as crucial intermediates in producing various heterocyclic structures with significant pharmaceutical and medicinal properties. The unique reactivity of certain pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, has been leveraged for synthesizing a wide array of heterocycles, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others, under mild reaction conditions (Gomaa & Ali, 2020).
Biological Activities and Therapeutic Applications
The pyrazole moiety, part of the chemical structure of "this compound," is considered a pharmacophore due to its presence in many biologically active compounds. Pyrazoles are utilized as synthons in organic synthesis and have demonstrated a broad spectrum of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors highlights the importance of these heterocycles in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Recent Advances in Anticancer Research
Recent studies have focused on the synthesis of pyrazoline derivatives for developing new anticancer agents, underscoring the potential of these compounds in therapeutic applications. Pyrazoline is recognized for its electron-rich nature, which, combined with its structural versatility, makes it an attractive candidate for designing compounds with high biological efficacy against cancer. The ongoing research into pyrazoline derivatives' anticancer activity highlights the compound's significance in pharmaceutical chemistry and its potential for further exploration in cancer treatment (Ray et al., 2022).
Mechanism of Action
While the exact mechanism of action for “3-cyclopropyl-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide” is not available, similar compounds often target specific proteins. For instance, the compound “3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” targets cyclin-A2 and cyclin-dependent kinase 2 .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(13-8-12(16-17-13)11-6-7-11)18-15-9-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2,(H,16,17)(H,18,19)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUMYKUMOSMTCK-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2658833.png)
![5-bromo-N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]thiophene-2-carbohydrazide](/img/structure/B2658836.png)
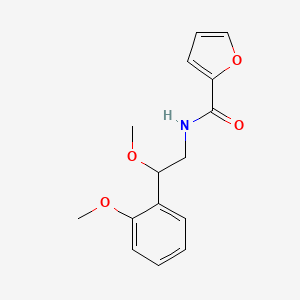
![5,6-dichloro-N-{5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-3-carboxamide](/img/structure/B2658838.png)

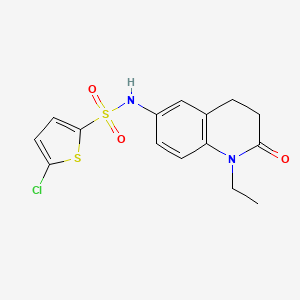

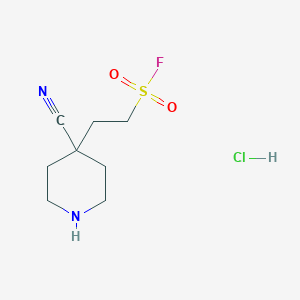
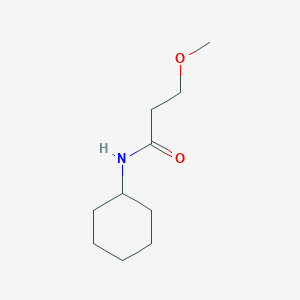
![N-{4-[5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2658848.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2658853.png)
methanone](/img/structure/B2658854.png)
